molecular formula C26H27FN2O4 B11586897 1-(4-fluorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

1-(4-fluorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11586897
M. Wt: 450.5 g/mol
InChI Key: BLFKFRVVBXXCJU-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds It features a chromeno[2,3-c]pyrrole core structure, which is known for its diverse biological activities

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves multiple steps, including the formation of the chromeno[2,3-c]pyrrole core and subsequent functionalization. Common synthetic routes include:

    Formation of the Chromeno[2,3-c]pyrrole Core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and pyrroles.

    Functionalization: Introduction of the fluorophenyl, dimethyl, and morpholinyl groups can be carried out using various reagents and conditions, such as Friedel-Crafts acylation, alkylation, and nucleophilic substitution reactions.

Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and scalability.

Chemical Reactions Analysis

1-(4-fluorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-fluorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It exhibits potential biological activities, such as antiviral, anticancer, and antimicrobial properties, making it a subject of interest in drug discovery and development.

    Medicine: The compound’s pharmacological properties are being explored for potential therapeutic applications, including the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-fluorophenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other similar compounds, such as:

    Indole Derivatives: These compounds share a similar heterocyclic structure and exhibit diverse biological activities.

    Pyrrole Derivatives: Pyrrole-containing compounds are known for their wide range of pharmacological properties and applications.

    Chromene Derivatives: These compounds have a similar core structure and are used in various chemical and biological applications.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.

Properties

Molecular Formula

C26H27FN2O4

Molecular Weight

450.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H27FN2O4/c1-16-14-20-21(15-17(16)2)33-25-22(24(20)30)23(18-4-6-19(27)7-5-18)29(26(25)31)9-3-8-28-10-12-32-13-11-28/h4-7,14-15,23H,3,8-13H2,1-2H3

InChI Key

BLFKFRVVBXXCJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC=C(C=C5)F

Origin of Product

United States

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